molecular formula C14H24O B14258627 7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- CAS No. 496881-57-3

7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-

Cat. No.: B14258627
CAS No.: 496881-57-3
M. Wt: 208.34 g/mol
InChI Key: DKCUMDIWZKCYLF-UHFFFAOYSA-N
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Description

7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- is a unique organic compound characterized by its complex spirocyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- typically involves the formation of the spirocyclic framework through a series of cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of strong bases and controlled temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, strong reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds. Substitution reactions can result in a wide variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- involves its interaction with various molecular targets and pathways. Its spirocyclic structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl- apart is its specific arrangement of methyl groups and the presence of an oxygen atom in the spirocyclic framework. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

496881-57-3

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

1,1,2,2,5,5,6,6-octamethyl-7-oxadispiro[2.0.24.13]heptane

InChI

InChI=1S/C14H24O/c1-9(2)10(3,4)13(9)14(15-13)11(5,6)12(14,7)8/h1-8H3

InChI Key

DKCUMDIWZKCYLF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C12C3(O2)C(C3(C)C)(C)C)(C)C)C

Origin of Product

United States

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